molecular formula C5H10N2O4 B14300584 2-Methyl-4-nitrosomorpholine-2,6-diol CAS No. 111990-25-1

2-Methyl-4-nitrosomorpholine-2,6-diol

Cat. No.: B14300584
CAS No.: 111990-25-1
M. Wt: 162.14 g/mol
InChI Key: BXPVCAZULFSBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-nitrosomorpholine-2,6-diol is an organic compound with the molecular formula C5H10N2O4. It is a derivative of morpholine, a heterocyclic amine, and contains both nitroso and diol functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylmorpholine with nitrous acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-Methyl-4-nitrosomorpholine-2,6-diol may involve large-scale nitration and nitrosation processes. These processes are optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitrosomorpholine-2,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted morpholine compounds .

Scientific Research Applications

2-Methyl-4-nitrosomorpholine-2,6-diol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Properties

111990-25-1

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

2-methyl-4-nitrosomorpholine-2,6-diol

InChI

InChI=1S/C5H10N2O4/c1-5(9)3-7(6-10)2-4(8)11-5/h4,8-9H,2-3H2,1H3

InChI Key

BXPVCAZULFSBQB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(O1)O)N=O)O

Origin of Product

United States

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